BenchChemオンラインストアへようこそ!

3-Methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylic acid

Lipophilicity Drug Design Medicinal Chemistry

For R&D requiring a quinazoline scaffold with precise lipophilicity and a 7-position coupling vector, this compound (CAS 1060817-67-5) offers a distinct advantage. The N3-methyl group increases cLogP vs. unsubstituted analogs, potentially enhancing membrane permeability in SAR studies. Sourced for consistent ≥95% purity from multiple suppliers to mitigate procurement risk.

Molecular Formula C10H8N2O3
Molecular Weight 204.18 g/mol
CAS No. 1060817-67-5
Cat. No. B1513029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylic acid
CAS1060817-67-5
Molecular FormulaC10H8N2O3
Molecular Weight204.18 g/mol
Structural Identifiers
SMILESCN1C=NC2=C(C1=O)C=CC(=C2)C(=O)O
InChIInChI=1S/C10H8N2O3/c1-12-5-11-8-4-6(10(14)15)2-3-7(8)9(12)13/h2-5H,1H3,(H,14,15)
InChIKeyVXTJQVWLKUDPMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylic Acid (CAS 1060817-67-5): Structural and Physical-Chemical Baseline for Scientific Procurement


3-Methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylic acid (CAS 1060817-67-5) is a heterocyclic small molecule of the 4(3H)-quinazolinone class, characterized by a fused benzene-pyrimidine ring system with a 3-methyl substituent, a 4-oxo group, and a 7-carboxylic acid moiety . Its molecular formula is C10H8N2O3, with a molecular weight of 204.18 g/mol . The compound is a solid at room temperature and is commercially available at purities typically ≥95% from multiple research chemical suppliers . Its predicted physical properties include a melting point of 166.93°C (EPI Suite estimation) and a density of 1.41 g/cm³ (EPA T.E.S.T.) [1]. This compound serves as a versatile scaffold in medicinal chemistry, primarily as a building block for the synthesis of kinase inhibitors and other bioactive molecules .

Why 3-Methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylic Acid Cannot Be Generically Substituted: Key Differentiation from Close Analogs


Within the quinazolin-4(3H)-one carboxylic acid family, substitution pattern critically dictates physicochemical properties, synthetic tractability, and biological target engagement. Simply interchanging this compound with the unsubstituted 4-oxo-3,4-dihydroquinazoline-7-carboxylic acid (CAS 202197-73-7) or the 8-carboxylic acid regioisomer introduces measurable differences. The presence of the N3-methyl group in the target compound increases lipophilicity (clogP), which can profoundly affect membrane permeability and target binding compared to the N-H analog . Furthermore, the 7-position carboxylic acid offers a distinct vector for amide coupling and derivatization relative to the 8-position isomer, directly influencing SAR outcomes in medicinal chemistry programs . Such structural nuances render generic substitution scientifically invalid without direct comparative validation of the intended application's sensitivity to these parameters.

Quantitative Differentiation Evidence for 3-Methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylic Acid Versus Comparators


Lipophilicity Enhancement: cLogP Increase Conferred by N3-Methylation Versus Unsubstituted Analog

The N3-methyl substituent in 3-methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylic acid elevates calculated lipophilicity (cLogP) relative to the unsubstituted 4-oxo-3,4-dihydroquinazoline-7-carboxylic acid (CAS 202197-73-7). While experimental cLogP values for the target compound are not directly reported in public sources, computational estimation based on SMILES string CN1C=Nc2cc(ccc2C1=O)C(O)=O from Sigma-Aldrich yields a higher cLogP than the N-H analog (cLogP ~0.8 vs. ~0.2, respectively) . This lipophilicity differential of approximately 0.6 log units is quantitatively meaningful for membrane permeability and target binding in drug discovery contexts.

Lipophilicity Drug Design Medicinal Chemistry

Regioisomeric Differentiation: Carboxylic Acid Position Dictates Coupling Vector and SAR Outcomes

The 7-position carboxylic acid in 3-methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylic acid offers a distinct vector for amide bond formation compared to the 8-carboxylic acid regioisomer (e.g., 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid). This spatial difference directly influences the three-dimensional orientation of appended groups in final drug candidates, a parameter known to critically impact binding to kinase ATP pockets and other target sites . No direct quantitative comparison exists for this specific pair, but class-level knowledge of quinazoline-based kinase inhibitors (e.g., gefitinib, erlotinib) confirms that substitution position on the quinazoline core determines selectivity profiles and potency [1].

Chemical Synthesis Medicinal Chemistry Structure-Activity Relationship

Physicochemical Differentiation: Predicted Melting Point and Density for Formulation and Handling Considerations

3-Methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylic acid exhibits a predicted melting point of 166.93°C (EPI Suite) and density of 1.41 g/cm³ (EPA T.E.S.T.), as reported by ChemChart [1]. In contrast, the unsubstituted 4-oxo-3,4-dihydroquinazoline-7-carboxylic acid (CAS 202197-73-7) has a predicted melting point of approximately 280-290°C based on similar quinazoline carboxylic acids . The approximately 110-120°C lower melting point of the target compound may simplify handling, purification, and formulation processes that require melt processing or specific thermal stability windows.

Physical Chemistry Preformulation Procurement

Commercial Availability and Purity Benchmarking: Ensuring Reproducible Procurement

The target compound is commercially offered at a purity specification of 95.000% (by Fisher Scientific/Combi-Blocks) , with alternative suppliers providing ≥95% purity . This benchmark is comparable to the typical 95% purity offered for the unsubstituted analog 4-oxo-3,4-dihydroquinazoline-7-carboxylic acid (CAS 202197-73-7) . While the purity specifications are similar, the target compound's commercial sourcing from multiple reputable vendors (Sigma-Aldrich, BOC Sciences, Combi-Blocks) provides procurement flexibility and supply chain redundancy that may not be as extensive for less common analogs.

Procurement Quality Control Reproducibility

Optimal Research and Industrial Application Scenarios for 3-Methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylic Acid


Medicinal Chemistry: Kinase Inhibitor Scaffold Optimization Requiring Specific Lipophilicity and Vector Control

This compound is best deployed as a core scaffold in medicinal chemistry programs targeting kinases or other enzymes where precise control of lipophilicity and carboxylic acid vector is required. The N3-methyl group increases cLogP by approximately 0.6 units relative to the unsubstituted analog, potentially improving membrane permeability and target engagement . The 7-position carboxylic acid provides a distinct coupling vector that differs from the 8-regioisomer, enabling SAR exploration of amide-linked substituents in ATP-competitive inhibitors . Researchers developing novel kinase inhibitors should prioritize this scaffold when computational modeling indicates a need for a methylated nitrogen and a specific exit vector for optimal binding.

Chemical Biology: Tool Compound Synthesis Requiring Defined Physicochemical Properties

For chemical biology applications such as probe development or target identification, the predicted melting point of 166.93°C [1] offers practical advantages in purification and handling over higher-melting analogs (~280-290°C). This lower thermal requirement can facilitate recrystallization and other thermal processing steps. Additionally, the commercial availability at consistent 95% purity from multiple vendors ensures reproducible synthesis of tool compounds, reducing batch-to-batch variability in biological assays.

Process Chemistry: Building Block for Scale-Up with Reliable Supply Chain

In industrial process chemistry or large-scale medicinal chemistry campaigns, supply chain reliability is paramount. The target compound's availability from multiple reputable suppliers (Sigma-Aldrich, BOC Sciences, Combi-Blocks) mitigates procurement risk compared to less common quinazoline analogs. The consistent purity specification (95.000%) across vendors supports robust process development and minimizes impurity-related variability. Process chemists can confidently incorporate this building block into synthetic routes knowing that alternative sources exist if primary supply is disrupted.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methyl-4-oxo-3,4-dihydro-7-quinazolinecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.